Erythritol

Catalog No.
S527398
CAS No.
149-32-6
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythritol

CAS Number

149-32-6

Product Name

Erythritol

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+

InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N

SMILES

OC[C@@H](O)[C@@H](O)CO

Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Synonyms

Erythritol; L-Erythritol; Phycitol; Mesoerythritol; NSC 8099; NSC-8099; NSC8099;

Canonical SMILES

C(C(C(CO)O)O)O

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O

Description

The exact mass of the compound Erythritol is 122.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.99 mfreely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in etherinsoluble in ethyl ether, benzenein water, 6.10x10+5 mg/l at 22 °c610 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols. It belongs to the ontological category of butane-1,2,3,4-tetrol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sweetener with Potential Health Benefits

  • Sugar Replacement: Erythritol is a low-calorie sweetener with about 60% the sweetness of table sugar []. This makes it attractive for sugar replacement in food products, potentially aiding weight management and reducing sugar intake, a risk factor for various health issues [].
  • Dental Caries Prevention: Unlike sugars, erythritol is not readily metabolized by oral bacteria, which are responsible for tooth decay. Research suggests it may have anti-cariogenic properties, potentially reducing the risk of cavities.

Potential Benefits for Metabolic Health

  • Weight Management: Some animal studies suggest erythritol consumption may be linked to lower body weight or fat storage []. However, human studies are needed to confirm these findings [].
  • Gut Hormone Release: Research suggests erythritol consumption may promote the release of gut hormones involved in regulating appetite and blood sugar control []. More research is needed to understand the long-term implications for metabolic health [].

Erythritol is an organic compound classified as a sugar alcohol, specifically a four-carbon polyol with the molecular formula C₄H₁₀O₄. It is naturally occurring and can be found in various fruits, fermented foods, and even in human bodily fluids like urine and plasma. Erythritol is approximately 60-70% as sweet as sucrose (table sugar) but is unique in that it is almost completely non-caloric and does not raise blood glucose levels, making it a popular sugar substitute in food products. The compound was first discovered in 1848 by Scottish chemist John Stenhouse and has been commercially developed since the 1990s, primarily in Japan .

, particularly those related to its structure as a sugar alcohol. Key reactions include:

  • Dehydration: Erythritol can be dehydrated to form 1,4-anhydroerythritol, which is useful as a substrate for producing other chemicals .
  • Hydrogenolysis: This reaction involves the breaking of carbon-oxygen bonds in erythritol to produce other compounds using heterogeneous catalysts .
  • Fermentation: Erythritol is produced through the fermentation of glucose by yeast or fungi, which reduces glucose to erythritol via enzymatic processes .

Erythritol exhibits several biological activities:

  • Non-cariogenic: It does not contribute to tooth decay as it cannot be metabolized by oral bacteria, thereby reducing dental plaque formation .
  • Antibacterial properties: Erythritol has been shown to have antibacterial effects against certain bacteria, particularly Streptococcus species .
  • Metabolic pathway: In humans, erythritol is produced through the pentose phosphate pathway and serves as a predictive biomarker for cardiometabolic diseases .

Erythritol can be synthesized through various methods:

  • Fermentation: The most common method involves fermenting glucose derived from starch (often sourced from corn) using specific strains of yeast such as Yarrowia lipolytica. This process typically yields high concentrations of erythritol .
  • Enzymatic Hydrolysis: This method involves breaking down starch into glucose using enzymes before fermentation occurs .
  • Chemical Synthesis: Although less common for commercial production, erythritol can be synthesized chemically from other sugars through reduction reactions .

Erythritol has diverse applications:

  • Food Industry: It is widely used as a low-calorie sweetener in various food products including candies, baked goods, and beverages.
  • Pharmaceuticals: Due to its non-cariogenic nature and potential health benefits, erythritol is used in some medicinal formulations.
  • Cosmetics: It may also be included in cosmetic products due to its moisturizing properties .

Recent studies have raised concerns regarding the safety of erythritol consumption:

  • Digestive Issues: Erythritol can cause gastrointestinal discomfort in some individuals, leading to symptoms such as bloating and diarrhea when consumed in large quantities .
  • Cardiovascular Risks: A study suggested that erythritol might increase blood clot formation, potentially raising the risk of heart attacks or strokes. This finding warrants further investigation into the long-term health effects of erythritol consumption .

Erythritol belongs to a class of compounds known as sugar alcohols or polyols. Here are some similar compounds along with a comparison highlighting erythritol's uniqueness:

CompoundSweetness Relative to SucroseCalories (per gram)Unique Features
Erythritol60-70%0Almost completely non-cariogenic; cooling effect
Xylitol100%2.4Dental health benefits; may cause digestive issues
Sorbitol60%2.6Used in sugar-free products; laxative effect
Mannitol50%1.6Used medically; can cause osmotic diarrhea
GlycerolNot sweet4.3Used mainly in pharmaceuticals and cosmetics

Erythritol stands out due to its nearly zero caloric content and its lack of impact on blood sugar levels compared to other sugar alcohols, making it particularly appealing for diabetic individuals and those seeking weight management solutions .

Molecular Formula and Structural Characteristics

Erythritol possesses the molecular formula C₄H₁₀O₄, representing a four-carbon sugar alcohol with a molecular weight of 122.12 grams per mole [1] [2]. The compound belongs to the tetritol class of polyols, characterized by four hydroxyl groups attached to a four-carbon backbone [3]. The systematic International Union of Pure and Applied Chemistry name for erythritol is (2R,3S)-butane-1,2,3,4-tetrol, reflecting its stereochemical configuration [1] [4].

The structural formula of erythritol can be represented as HO-CH₂-CHOH-CHOH-CH₂-OH, illustrating the linear arrangement of carbon atoms with hydroxyl substitutions at each position [5] [6]. This tetritol structure distinguishes erythritol from other sugar alcohols through its specific carbon chain length and hydroxyl positioning [7]. The compound exists as a symmetrical molecule, which contributes significantly to its unique physicochemical properties [8] [9].

PropertyValue
Molecular FormulaC₄H₁₀O₄
Molecular Weight (g/mol)122.12
IUPAC Name(2R,3S)-butane-1,2,3,4-tetrol
CAS Registry Number149-32-6
Chemical StructureHO-CH₂-CHOH-CHOH-CH₂-OH

Bond Configurations and Molecular Geometry

The molecular geometry of erythritol features tetrahedral bond configurations around each carbon atom, with bond angles approximately conforming to the standard tetrahedral angle of 109.5 degrees [10]. The hydroxyl groups are positioned to minimize steric hindrance while maintaining optimal hydrogen bonding capabilities [11]. In coordination complexes with metal ions, erythritol demonstrates specific bond angle variations depending on the coordinating metal center [12].

Crystallographic studies reveal that erythritol adopts specific conformations that optimize intermolecular interactions [13]. The compound crystallizes in a tetragonal crystal system with specific lattice parameters that accommodate the molecular geometry [14] [15]. The three-dimensional structure allows for extensive hydrogen bonding networks, which significantly influence the physical properties of the solid state [12].

Research on metal-erythritol complexes has provided detailed bond angle measurements for coordination environments. Studies show that oxygen-metal-oxygen bond angles vary systematically with different lanthanide metals, ranging from approximately 62 to 69 degrees [12].

Metal IonO-M-O Bond Angle 1 (°)O-M-O Bond Angle 2 (°)O-M-O Bond Angle 3 (°)
Holmium68.7168.5464.58
Yttrium68.7168.7064.32
Neodymium66.5766.5462.49
Europium67.3167.4063.62

Stereochemistry

Meso Form Configuration

Erythritol exists exclusively in the meso form, representing a unique stereochemical case among tetrahydric alcohols [3] [8]. The meso configuration arises from the presence of an internal plane of symmetry that passes through the center of the molecule, rendering it achiral despite containing chiral centers [9] [15]. This internal symmetry results in the cancellation of optical activity, as the rotation of plane-polarized light by one chiral center is exactly counterbalanced by the opposite rotation from the other chiral center [15].

The meso form of erythritol is energetically favorable compared to its potential enantiomeric forms [16]. Computational studies using density functional theory calculations at the B3LYP/6-31+G* level demonstrate that the meso configuration is more stable than alternative stereoisomeric arrangements [16]. This thermodynamic stability contributes to the exclusive formation of the meso isomer in natural and synthetic production processes [7].

Chiral Centers and Symmetry

Erythritol contains two chiral centers located at the C-2 and C-3 positions of the carbon chain [9] [4]. Despite the presence of these asymmetric carbon atoms, the molecule exhibits no optical activity due to its internal plane of symmetry [8] [15]. The stereochemical descriptors (2R,3S) indicate the absolute configuration of these chiral centers, with the R configuration at C-2 and S configuration at C-3 [1] [4].

The symmetry elements in erythritol include the internal mirror plane that bisects the molecule between C-2 and C-3 [15]. This symmetry relationship makes the two halves of the molecule mirror images of each other, resulting in the cancellation of optical rotation [9]. The presence of this symmetry distinguishes erythritol from its stereoisomeric counterparts, threitol, which lacks such internal symmetry [8].

Comparison with Other Tetrahydric Alcohols

Erythritol represents one of three possible stereoisomers of butane-1,2,3,4-tetrol, the others being D-threitol and L-threitol [9] [15]. Unlike the threitol enantiomers, which are optically active mirror images of each other, erythritol is a meso compound with zero optical rotation [8]. The threitol isomers exhibit melting points of 88-89°C and display measurable optical activity, contrasting with erythritol's higher melting point and optical inactivity [9].

Comparative analysis reveals that erythritol possesses distinct physical properties compared to other tetrahydric alcohols [17] [18]. The meso configuration of erythritol results in different crystal packing arrangements and hydrogen bonding patterns compared to threitol isomers [9]. These structural differences translate into variations in solubility, thermal properties, and chemical reactivity profiles [7].

PolyolRelative Sweetness (%)Caloric Value (kcal/g)Glycemic IndexOptical Activity
Erythritol60-800.20Inactive (meso)
Xylitol1002.413Active
Sorbitol50-602.69Active
Mannitol50-701.60Active

Physical Properties

Crystalline Characteristics

Erythritol crystallizes in the tetragonal crystal system with well-defined crystalline characteristics [14] [13]. The crystal structure features a tetragonal unit cell with lattice parameters a = b = 12.712 Å and c = 6.747 Å, with all angles equal to 90 degrees [15]. The unit cell contains eight molecules arranged in a body-centered tetragonal Bravais lattice, with molecules positioned at the vertices and center of the unit cell [15].

The crystalline form exhibits excellent stability and reproducibility, making erythritol suitable for various applications requiring consistent crystal properties [14]. The compound forms anhydrous crystals that appear as white, odorless crystalline powder or granules [19] [20]. Crystal growth studies demonstrate that erythritol can be readily crystallized through slow evaporation methods, producing well-formed crystals with good optical clarity [13].

The crystal structure is stabilized by extensive hydrogen bonding networks between adjacent molecules [15]. These intermolecular interactions contribute to the mechanical stability and thermal properties of the crystalline form [21]. The tetragonal crystal structure allows for efficient packing of molecules while maintaining the optimal hydrogen bonding geometry [14].

Melting Point and Thermal Stability

Erythritol exhibits a melting point range of 118-122°C, which represents excellent thermal stability for a polyol compound [22] [23] [24]. Differential scanning calorimetry studies confirm the onset of melting at approximately 118.2°C, with complete melting achieved by 122°C [24]. The compound demonstrates remarkable thermal stability up to its decomposition temperature of 160°C [25] [24].

The latent heat of fusion for erythritol ranges from 340-372 J/g, indicating substantial energy storage capacity during phase transitions [26] [24]. This high enthalpy of fusion makes erythritol valuable for thermal energy storage applications [25]. The compound maintains its thermal properties through multiple heating and cooling cycles, although extended thermal cycling may result in slight decreases in crystallization temperatures [26].

Thermal stability studies reveal that erythritol resists degradation under normal processing conditions [25]. The compound shows no significant decomposition below 160°C, providing a substantial safety margin for food processing and industrial applications [24]. Heat of solution measurements indicate endothermic dissolution with values ranging from -42.9 to -97.4 J/g [27] [23].

PropertyValue
Melting Point (°C)118-122
Thermal Decomposition (°C)160
Heat of Fusion (J/g)340-372
Heat of Solution (J/g)-42.9 to -97.4

Solubility Profile

Erythritol demonstrates excellent water solubility with concentration-dependent characteristics [28] [29] [30]. At 25°C, the solubility reaches 61 grams per 100 milliliters of water, while at 30°C, solubility decreases slightly to 60 grams per 100 milliliters [28] [30] [23]. This temperature-dependent solubility behavior reflects the unique dissolution thermodynamics of the compound [29].

The dissolution process is characterized by rapid dissolution rates, producing brilliantly clear, low-viscosity solutions [30]. The solubility profile indicates that erythritol maintains stability in aqueous solutions across a wide concentration range [28]. Maximum solubility approaches saturation at approximately 60-65 grams per 100 milliliters at room temperature [13] [29].

Crystallization from saturated solutions occurs readily upon cooling or evaporation, demonstrating the reversible nature of the dissolution process [13] [29]. The compound exhibits minimal solubility in non-polar solvents, reflecting its hydrophilic character due to multiple hydroxyl groups [14]. Solubility studies confirm that erythritol solutions remain stable without significant degradation over extended periods [28].

Hygroscopicity Properties

Erythritol exhibits exceptionally low hygroscopicity compared to other sugar alcohols and sucrose [17] [27] [31]. The hygroscopicity value remains below 2% at standard atmospheric conditions, making it highly resistant to moisture absorption [27] [31]. This low hygroscopicity characteristic provides significant advantages for product stability and handling [17].

Comparative studies demonstrate that erythritol has the lowest hygroscopicity among common sweeteners [17] [18]. While other polyols such as sorbitol and maltitol show high moisture absorption, erythritol maintains its dry, free-flowing characteristics even under high humidity conditions [17]. This property contributes to excellent storage stability and prevents caking during long-term storage [27].

The low hygroscopicity directly correlates with the crystal structure and intermolecular bonding patterns [21]. The stable hydrogen bonding network within the crystal lattice reduces the tendency to interact with atmospheric moisture [27]. This characteristic makes erythritol particularly suitable for applications requiring moisture-sensitive formulations [17] [31].

Organoleptic Properties and Sweetness Intensity

Erythritol exhibits distinctive organoleptic properties that distinguish it from other sweetening compounds [31] [7] [32]. The sweetness intensity ranges from 60-80% relative to sucrose, providing substantial sweetening power while maintaining a clean taste profile [31] [7] [20]. Sensory evaluation studies confirm that erythritol produces a sweetness profile temporally similar to sucrose without significant aftertastes [31] [7].

The compound demonstrates a characteristic cooling effect upon dissolution, attributed to its high negative heat of solution [27] [31] [7]. This endothermic dissolution process creates a noticeable cooling sensation that can be beneficial in certain applications [31]. The cooling effect intensity exceeds that of most other polyols, making it distinctive among sugar alcohols [18] [31].

Comparative sweetness studies using the general Labeled Magnitude Scale reveal that erythritol maintains consistent sweetness intensity across various concentrations [32]. The compound exhibits lower sweetness than sucrose at equivalent concentrations but demonstrates good dose-response characteristics [32]. Sensory panels consistently rate erythritol as having excellent mouthfeel properties and synergistic effects when combined with other sweeteners [31] [7].

PolyolRelative Sweetness (%)Caloric Value (kcal/g)Cooling EffectHygroscopicity
Erythritol60-800.2StrongVery low
Xylitol1002.4ModerateLow
Sorbitol50-602.6MildHigh
Maltitol80-902.1MildHigh

Chemical Reactivity

Hydroxyl Group Reactions

The four hydroxyl groups in erythritol participate in various chemical reactions typical of polyols [33] [34]. Hydroxyl group reactivity enables erythritol to undergo esterification reactions with carboxylic acids, forming complex esters under appropriate conditions [22]. Studies on erythritol-adipic acid systems demonstrate that esterification occurs at elevated temperatures, producing mixed ester compounds [22].

Hydrodeoxygenation reactions represent another significant class of hydroxyl group transformations [33]. Catalytic systems employing iridium-rhenium oxide catalysts can selectively reduce erythritol to 1,4-butanediol through stepwise deoxygenation processes [33]. The reaction pathway involves initial dehydration followed by hydrogenation, with selectivity depending on catalyst composition and reaction conditions [33].

Coordination chemistry studies reveal that erythritol hydroxyl groups readily form complexes with various metal ions [12] [11]. The coordination behavior varies with metal type, typically involving two or three hydroxyl groups per erythritol molecule [11]. These coordination complexes demonstrate specific geometric arrangements that depend on the metal center and coordination environment [12].

Stability Under Various pH Conditions

Erythritol exhibits excellent chemical stability across a wide range of pH conditions [35] [36]. The compound remains chemically unchanged in both acidic and alkaline environments under normal processing conditions [36]. Fermentation studies demonstrate optimal stability at pH 5, where erythritol production and stability are maximized [36].

pH optimization studies for erythritol production reveal that initial pH values between 4-7 maintain compound integrity [36]. At pH 3, some degradation may occur over extended periods, while pH values above 7 can lead to increased formation of organic acid byproducts [36]. The compound demonstrates particular stability at physiological pH ranges [35].

Research on heterogeneous oxidation reactions shows that erythritol maintains structural integrity even under oxidative conditions at various pH levels [35]. The effective uptake coefficient for oxidation reactions decreases significantly in the presence of inorganic salts, indicating enhanced stability in complex systems [35]. This pH stability makes erythritol suitable for diverse formulation environments [36].

Interactions with Boronic Acid Compounds

Erythritol demonstrates specific binding interactions with boronic acid compounds through complexation mechanisms [34] [37]. The diol units in erythritol form boronate ester complexes with phenylboronic acid derivatives, exhibiting selective binding characteristics [34]. These interactions occur through the formation of five-membered or six-membered cyclic boronate esters [37].

Binding affinity studies reveal that erythritol shows preferential complexation with boronic acids compared to other diol-containing compounds [37] [16]. The association constants vary with pH, typically showing optimal binding near physiological pH values [37]. Solid-state nuclear magnetic resonance spectroscopy confirms the formation of sp³-hybridized boron centers upon complexation [34].

Recovery studies using boronic acid polymers demonstrate that erythritol can be selectively adsorbed from complex mixtures [34]. The adsorption capacity reaches approximately 198 milligrams of erythritol per gram of polymer under optimized conditions [34]. Desorption processes using dilute sulfuric acid can recover bound erythritol, although polymer shrinkage under acidic conditions presents technical challenges [34]. These interactions provide potential applications in separation and purification processes [34] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose.
Solid; [Merck Index] White odorless solid; [JECFA]
Solid

Color/Form

Bipyramidal tetragonal prisms
White crystals

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Boiling Point

330.5 °C
330.00 to 331.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Taste

About twice as sweet as sucrose
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system

Density

1.451 g/cu cm at 20 °C

LogP

-2.29 (LogP)
log Kow = -2.29
-2.29

Decomposition

Erythritol resists decomposition both in acidic and alkaline medida adn remains stable for prolonged periods at pH 2-10.

Appearance

Solid powder

Melting Point

119-123 °C
121.5 °C
Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RA96B954X6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 135 of 136 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Vasodilator Agents

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.
The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

0.0000237 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

149-32-6

Absorption Distribution and Excretion

In 12 male subjects who consumed 1 g/kg bw per day erythritol in a variety of foods during a five-day test period under controlled conditions, the mean urinary excretion was 61-88% of the nominal ingested dose, with an average of 78%.
The peak serum concentration of erythritol in five non-insulin-dependent diabetic patients (sex not indicated) who consumed a single dose of 20 g erythritol in solution occurred 1 hr after administration and was 650 +/= 37 ug/mL. On average, 82, 88, and 88% of the administered erythritol was recovered in the urine 24, 48, and 72 hrs after dosing, respectively.
After 12 male and 12 female volunteers received a dose of 0.4 or 0.8 g/kg bw erythritol in a chocolate snack, the plasma erythritol concentrations increased rapidly, reaching peaks of 3 and 5 mmol/L 1 and 2 hrs after dosing with 0.4 and 0.8 g/kg bw, respectively. Starting 2 hrs after treatment, the plasma erythritol concentrations were significantly (p < 0.05) higher in the group given 0.8 g/kg bw than in that given 0.4 g/kg bw. At both doses, erythritol appeared in the urine within 2 hrs of dosing, the largest quantities being collected between 2 and 4 hrs after administration. Erythritol was still present in urine 22 hrs after treatment. The concentration of erythritol in the urine of individuals given 0.8 g/kg bw was about twice and significantly (p < 0.05) greater than that in the urine of people given 0.4 g/kg bw. On average, 61 and 62% of the administered erythritol was recovered in the urine after the 0.4 and 0.8 g/kg bw doses, respectively, within 22 hrs.
The kinetics of erythritol in plasma and urine were investigated in three men and three women after an overnight fast. Each subject ingested a single oral dose of 1 g/kg bw dissolved in 250 mL of water, and blood samples were taken 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 min after dosing for determination of plasma concentrations of erythritol. Plasma creatinine concentrations were determined in a blood sample taken before treatment. Urine was collected over 0-30 min, 30-60 min, 1-2 hr, 2-3 hr, and 3-24 hr after treatment for determination of the volume and of the erythritol and creatinine concentrations. Erythritol was detected in the plasma 10 min after dosing, and the mean plasma concentrations increased steadily from 15 min after treatment to a peak of 2.2 mg/mL after 90 min. The urine volume and erythritol concentration reached a maximum during 1-2 hr after ingestion, at about the same time that the plasma concentration of erythritol peaked. Urinary recovery of erythritol over the 24 hr collection period accounted for 78% of the administered dose, with 30% collected after 3 hr. During 1 and 2 hr after administration, the clearance of erythritol was about half that of creatinine, indicating tubular reabsorption of erythritol by the kidney.
For more Absorption, Distribution and Excretion (Complete) data for Erythritol (20 total), please visit the HSDB record page.

Metabolism Metabolites

In studies designed to investigate the metabolism of erythritol in vivo in healthy volunteers and to compare the fermentation of erythritol by human fecal flora in vitro with that of glucose and lactitol, four male and two female volunteers aged 21-25 undertook an overnight fast and were then chosen at random to receive a single dose of 25 g (13)C-erythritol, (13)C-glucose, and (13)C-lactitol in 250 mL of water with at least three days between each treatment. Breath samples were taken for analysis of (13)C-carbon dioxide and hydrogen gas before treatment and at 30 min intervals up to 6 hr after treatment. The ratio of (13)C:(12)C-carbon dioxide was measured by isotope-ratio mass spectrometry. ... In order to maintain a constant metabolic rate, the subjects remained at rest during the study. For the assay of fermentation in vitro, fecal samples were collected from six healthy volunteers (sex and age not specified) who ate a normal western diet. None of the subjects complained of gastrointestinal symptomsand none had used antibiotics in the past six months. The samples were incubated under anaerobic conditions for 6 hr, and then the hydrogen gas concentration was measured in the head-space of the incubation vials. ... After a 6 hr incubation with erythritol, the amount of hydrogen gas formed by the fecal flora was comparable to that in control vials, but significantly (p < 0.001) more hydrogen gas was produced in the glucose and lactitol vials than in either control or erythritol.
Groups of three Wistar rats of each sex were given a single dose of 0.1 g/kg bw (14)C-erythritol by gavage, as follows: germ-free rats were kept under sterile conditions until administration of commercial (14)C-erythritol; adapted conventional rats received diets containing weekly increases of 5, 10, and 20% erythritol for three weeks before administration of commercial (14)C-erythritol; unadapted conventional rats were kept on CIVO stock diet before administration of commercial (14)C-erythritol; or germ-free rats were kept under sterile conditions until dosing with purified (14)C-erythritol. Rats were not fasted before dosing. Immediately after treatment, the rats were placed in individual metabolism cages to allow collection of expired carbon dioxide, urine, and feces over 24 hrs. ... In rats that received commercial (14)C-erythritol, 2.5-2.9% of the radiolabel was erythrose and 0.2-0.35% was glucose. In germ-free rats that received purified (14)C-erythritol, less radiolabel was associated with erythrose. No volatile radioactive components were identified by lyophilization of the urine samples.
Groups of 11 male Wistar rats were fed control diet or control diet containing 10% erythritol (added at the expense of corn starch) for two weeks. They were then sacrificed, the caecal contents were collected and pooled by group, and the contents were suspended. Samples of each suspension were incubated with 12 mg (14)C-erythritol (10 uCi) for 6 hr under anaerobic conditions, and the incubation mixture was analyzed for erythritol, short-chain fatty acids, and carbon dioxide 1, 2, 4, and 6 hr after the beginning of incubation. The total recoveries of radiolabel were comparable for control and treated groups at the end of incubation, but the proportions of all (14)C-labelled products of fermentation differed significantly ( p < 0.01) between the two groups: in the controls, 84% of the radiolabel was present as unchanged erythritol, and carbon dioxide, acetic acid, propionic acid, and butyric acid each accounted for < 2% of the radiolabel; in contrast, < 1% of the radiolabel in the caecal contents of treated rats was present as erythritol at the end of incubation, 17% of the administered dose was released as (14)C-carbon dioxide within 2 hr of incubation, and 24% of the radiolabel was recovered as (14)C-carbon dioxide by the end of the incubation period. Succinic, acetic, propionic, and butyric acids were identified as fermentation products and accounted for about 60% of the radiolabel at the end of the incubation period. Succinic acid was detectable after 1 hr but not subsequently, suggesting that it was fermented to other products.

Wikipedia

Erythritol
Paraquat
Erythrite

Biological Half Life

After a 12 hr fast, five men received a single oral dose of 0.3 g/kg bw erythritol as a 20% aqueous solution. Urine samples were collected over 48 hr and blood samples over 24 hr to allow determination of erythritol. The compound appeared to be readily absorbed, the plasma concentration peaking at 430 g/mL 30 min after treatment, with a half-time of 3.4 hr. ...
Three beagle dogs were given a single oral dose of 1 g/kg bw (14)C-erythritol after an 18 hr fast and were then housed individually in metabolism cages and fasted for an additional 8 hr. Blood samples were collected from each dog 1, 5, 15, and 30 min and 1, 2, 3, 4, 5, 6, 8, 24, 48, 72, 96, and 120 hr after dosing for determination of radiolabel in blood and plasma and for calculation of the ratio of distribution to erythrocytes. ... The concentration of erythritol in blood and plasma reached a peak 30 min after dosing and decreased in a biphasic manner with half-times of 0.07 and 1.7 hr in blood and 0.5 and 5.4 hr in plasma. ...
Groups of three male Wistar rats were given a single oral dose of 0.125, 0.25, 0.5, 1, or 2 g (14)C-erythritol/kg bw after an 18 hr fast, and they were fasted for an additional 8 hr after dosing. Blood samples were collected from the tail vein 15 and 30 min and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hr after dosing in order to measure radioactivity. ... After the initial absorption, a biphasic decrease in the blood concentration of radiolabel was seen, with half-time values for the biphasic decrease of about 2 and 20 hr, respectively. The biphasic decrease was also observed at 2 g/kg bw, but the half-time values were longer (3 and 28 hr), indicating a slower rate of elimination. ...

Use Classification

Food additives
CARRIER; -> JECFA Functional Classes
Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

Methods of Manufacturing

Erythritol is produced on industrial scale by fermentation. ... As starting material, aqueous solutions of glucose or sucrose are used. The naturally occurring yeast Moniliella pollinis, originally isolated from pollen found in a honeycomb, is used for the fermentation. In the fermentation broth, large amounts of erythritol are formed besides other polyols. After filtration, ion exchange chromatography, and concentration, erythritol is crystallized with more than 99% purity.

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,2,3,4-Butanetetrol, (2R,3S)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Table of percent relative sweetness and caloric values: [Table#7892]
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system.
Producers of erythritol are Cargill (USA), Jungbunzlauer (Switzerland); Mitsubishi Chem. Corp (Japan), and some Chinese producers. Production in 2010 was > 30 000 t/a.

Analytic Laboratory Methods

Analysis of erythritol: method, HPLC.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.
When stored for up to 4 years in ambient conditions (20 °C, 50% RH) erythritol has been shown to be stable.

Stability Shelf Life

Erythritol has very good thermal and chemical stability.

Dates

Last modified: 08-15-2023
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